Lenvatinib Impurity F

Catalog No.
S1521269
CAS No.
417717-21-6
M.F
C21H18ClN3O5
M. Wt
427.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenvatinib Impurity F

CAS Number

417717-21-6

Product Name

Lenvatinib Impurity F

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid

Molecular Formula

C21H18ClN3O5

Molecular Weight

427.8 g/mol

InChI

InChI=1S/C21H18ClN3O5/c1-29-19-10-17-13(9-14(19)20(26)27)18(6-7-23-17)30-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H,26,27)(H2,24,25,28)

InChI Key

WVPCSJGFZLUZOU-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

Synonyms

4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic Acid

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

Lenvatinib Impurity F, also known as N-(4-(3-fluoro-4-(methylamino)phenylamino)-3-methylbut-2-enyl)-2-methylpropanamide, is a chemical compound present as an impurity in the pharmaceutical drug Lenvatinib. Lenvatinib is a multi-targeted tyrosine kinase inhibitor used for the treatment of various types of cancer, including differentiated thyroid carcinoma, hepatocellular carcinoma (HCC), and renal cell carcinoma (RCC) [].

Potential Impacts on Lenvatinib Activity

While Lenvatinib Impurity F is not the intended active ingredient in the drug, research suggests that it may have its own biological effects. Studies have investigated the potential impact of the impurity on the intended activity of Lenvatinib.

One study [] found that Lenvatinib Impurity F exhibited weaker inhibitory activity against certain kinases compared to Lenvatinib. This suggests that the presence of the impurity may potentially reduce the overall efficacy of Lenvatinib. However, further research is needed to determine the clinical significance of this finding.

Carcinogenicity and Toxicological Concerns

Another area of scientific research on Lenvatinib Impurity F concerns its potential carcinogenicity and toxicological effects. Studies have reported mixed findings on the genotoxicity (ability to damage genetic material) of the impurity [, ]. Further research is necessary to comprehensively assess the potential safety risks associated with Lenvatinib Impurity F.

Lenvatinib Impurity F, also known by its chemical identifier 417717-21-6, is a degradation product associated with the pharmaceutical compound lenvatinib. Lenvatinib itself is a receptor tyrosine kinase inhibitor primarily used in cancer treatment, particularly for thyroid cancer and renal cell carcinoma. The impurity is characterized by the molecular formula C21H18ClN3O5C_{21}H_{18}ClN_{3}O_{5} and is formed during the synthesis and degradation processes of lenvatinib formulations .

Lenvatinib Impurity F is not intended for any biological function and its mechanism of action is not relevant in this context.

  • Safety information on Lenvatinib Impurity F is limited.
  • As an impurity, its presence in Lenvatinib is undesirable and needs to be minimized during manufacturing [].
, primarily involving hydrolysis and degradation under acidic or basic conditions. The degradation pathway often includes the breakdown of the amide group present in lenvatinib mesylate, leading to the formation of carboxylic acid derivatives .

Key Reactions:

  • Hydrolysis of lenvatinib mesylate under acidic conditions.
  • Decomposition reactions involving solvent interactions that can lead to the formation of multiple impurities including Impurity F .

The synthesis of Lenvatinib Impurity F typically occurs as a byproduct during the production of lenvatinib or its salts. Common methods include:

  • Hydrolysis: Under acidic or basic conditions, where lenvatinib mesylate breaks down to form various impurities including Impurity F.
  • Degradation Studies: These studies often involve exposing lenvatinib formulations to stress conditions (heat, moisture) to evaluate stability and identify degradation products .

Lenvatinib Impurity F is primarily studied within the context of drug formulation and stability testing. Understanding its formation and behavior is crucial for ensuring the quality and safety of lenvatinib-based therapies. It may also serve as a reference compound in analytical chemistry for impurity profiling in pharmaceutical development.

Interaction studies involving Lenvatinib Impurity F focus on its potential effects on biological systems when present alongside lenvatinib. Such studies are essential for assessing:

  • Pharmacokinetic Interactions: How Impurity F may influence the absorption, distribution, metabolism, and excretion of lenvatinib.
  • Pharmacodynamic Effects: Evaluating whether Impurity F alters the therapeutic effects or side effects associated with lenvatinib treatment .

Lenvatinib Impurity F can be compared with several other compounds that share structural or functional similarities. Here are some notable examples:

Compound NameMolecular FormulaKey Features
LenvatinibC_{21}H_{19}ClN_{4}O_{5}Primary drug; receptor tyrosine kinase inhibitor
SorafenibC_{21}H_{22}ClF_{2}N_{4}O_{3}Similar kinase inhibitor; used in cancer therapy
RegorafenibC_{21}H_{22}ClF_{2}N_{4}O_{3}Another kinase inhibitor; treats colorectal cancer
VandetanibC_{22}H_{24}ClF_{2}N_{3}OKinase inhibitor; targets multiple pathways in cancer

Uniqueness of Lenvatinib Impurity F

Lenvatinib Impurity F stands out due to its specific formation from lenvatinib mesylate under particular conditions, which may not be observed with other similar compounds. Its unique degradation pathway and potential impacts on drug efficacy make it an important subject for further research within pharmaceutical sciences .

Reaction Intermediates Leading to Impurity F Generation

The formation of Lenvatinib Impurity F involves a complex series of synthetic transformations originating from specific reaction intermediates in the lenvatinib manufacturing process [5] [7]. The primary pathway involves the hydrolytic conversion of the carboxamide moiety in lenvatinib to the corresponding carboxylic acid functionality [13] [24].

The synthesis typically begins with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide as a key intermediate, which undergoes nucleophilic substitution reactions with cyclopropyl amine derivatives [7] [15]. During this process, the formation of Impurity F occurs through the selective hydrolysis of the amide bond under specific reaction conditions [13] [20].

Table 1: Key Reaction Intermediates in Lenvatinib Impurity F Formation

Intermediate CompoundMolecular FormulaRole in FormationReference
4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamideC18H16ClN3O4Primary precursor [7]
4-nitrophenyl cyclopropylcarbamateC10H10N2O3Coupling agent [7]
1-(2-chloro-4-hydroxyphenyl)-3-cyclopropyl ureaC10H11ClN2O2Secondary intermediate [2] [7]

The mechanistic pathway involves the initial formation of a carbamate intermediate through the reaction of 4-nitrophenyl cyclopropylcarbamate with the amino-substituted quinoline derivative [7]. Subsequently, hydrolytic conditions promote the conversion of the carboxamide functionality to the carboxylic acid, yielding Lenvatinib Impurity F [13] [24].

Hydrolytic Degradation Pathways in Lenvatinib Formulations

Hydrolytic degradation represents the predominant mechanism for Lenvatinib Impurity F formation in pharmaceutical formulations [9] [11] [14]. The compound demonstrates particular sensitivity to acidic and basic hydrolysis conditions, resulting in the generation of multiple degradation products including Impurity F [9] [11].

Under acidic conditions (2 N hydrochloric acid at 60°C for 30 minutes), lenvatinib exhibits approximately 4.25% degradation, with Impurity F representing a significant portion of the degradation products [11] [14]. Basic hydrolysis conditions (2 N sodium hydroxide at 60°C for 30 minutes) result in 4.29% degradation, demonstrating comparable susceptibility to both acidic and basic environments [11] [14].

Table 2: Hydrolytic Degradation Conditions and Impurity F Formation Rates

Degradation ConditionTemperature (°C)Duration (minutes)Percent DegradationImpurity F Contribution
2 N HCl60304.25%Major product [11] [14]
2 N NaOH60304.29%Major product [11] [14]
Neutral (water)603600.96%Minor product [14]
20% H2O260303.39%Trace amounts [14]

The hydrolytic mechanism involves nucleophilic attack on the carbonyl carbon of the carboxamide group, facilitated by either protonation under acidic conditions or hydroxide ion attack under basic conditions [13] [22]. The resulting tetrahedral intermediate subsequently eliminates ammonia, yielding the carboxylic acid functionality characteristic of Impurity F [13] [24].

Neutral hydrolysis conditions demonstrate significantly reduced degradation rates (0.96% over 6 hours at 60°C), indicating the requirement for either acidic or basic catalysis for efficient impurity formation [14]. The pH-dependent nature of this degradation pathway has been extensively characterized through stability-indicating analytical methods [9] [36].

Process-Related Variables Influencing Impurity Formation

Multiple process-related variables significantly influence the formation of Lenvatinib Impurity F during pharmaceutical manufacturing and storage [5] [15] [33]. Temperature represents a critical parameter, with elevated temperatures promoting hydrolytic degradation and subsequent impurity formation [33] [34].

Crystallization processes demonstrate particular sensitivity to temperature control, with studies indicating that temperatures between 293.15 K and 323.15 K significantly affect the transformation kinetics and impurity profile [33]. The solvent system employed during crystallization also influences impurity formation, with specific solvent-mediated transformations contributing to degradation product generation [33] [35].

Table 3: Process Variables and Their Impact on Impurity F Formation

Process VariableOptimal RangeImpact on Impurity FormationControl Strategy
Temperature20-30°CIncreased formation above 40°CContinuous monitoring [34]
pH3.5-7.0Significant formation outside rangeBuffer systems [9]
Water Activity0.1-0.3Enhanced formation above 0.3Controlled humidity [33]
Crystallization Time10-30 hoursExtended time increases formationTime optimization [34]
Solvent CompositionDMSO:Water ratiosAffects transformation kineticsComposition control [33]

Quality by Design approaches have been implemented to control critical process parameters and minimize impurity formation [5]. These strategies include the identification of proven acceptable ranges for temperature, pH, and solvent composition, alongside comprehensive in-process controls designed to limit degradation product formation [5] [15].

The manufacturing process typically employs five crystallization steps to ensure adequate control of the impurity profile, with each step containing critical process parameters that must be maintained within defined ranges [5]. Failure mode effects analysis has identified temperature control, pH management, and solvent purity as the most critical factors influencing Impurity F formation [5].

Solvent-mediated desolvation transformations represent another significant pathway for impurity generation, particularly when lenvatinib mesylate solvates undergo transformation in mixed solvent systems [33] [35]. The water activity in solution has been identified as the paramount parameter in these transformation processes, with values exceeding 0.3 leading to accelerated impurity formation [33].

XLogP3

3.4

Dates

Last modified: 04-15-2024

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